

# An In-depth Technical Guide to the Discovery and Synthesis of DL-Methioninol

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## Compound of Interest

Compound Name: DL-Methioninol

Cat. No.: B096836

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This guide provides a comprehensive overview of **DL-Methioninol**, from the historical context of its parent amino acid to its synthesis and fundamental properties. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile amino alcohol.

## Introduction: The Chemical Lineage of DL-Methioninol

**DL-Methioninol**, chemically known as  $(\pm)$ -2-amino-4-(methylthio)-1-butanol, is the alcohol analog of the essential amino acid DL-methionine.<sup>[1]</sup> While the history of many fundamental molecules is marked by a singular breakthrough, the story of **DL-Methioninol** is one of logical scientific progression. Its existence and synthesis are a direct consequence of the discovery and extensive study of its parent compound, DL-methionine.

The journey begins with the isolation of methionine in 1921 by John Howard Mueller.<sup>[2]</sup> Subsequent work by Barger and Coyne in 1928 elucidated its structure as  $\gamma$ -methylthiol- $\alpha$ -aminobutyric acid and completed its first chemical synthesis.<sup>[2]</sup> As the industrial synthesis of DL-methionine became established, primarily through adaptations of the Strecker synthesis, a readily available supply of this crucial amino acid became accessible to the scientific community.<sup>[3]</sup>

The "discovery" of **DL-Methioninol** did not occur in a vacuum but rather as a natural extension of amino acid chemistry. A traditional and straightforward method for creating chiral amino

alcohols is the chemical reduction of the carboxylic acid group of the corresponding amino acid.[2] This fundamental transformation, a cornerstone of organic synthesis, represents the most logical and historically likely route to the first preparation of **DL-Methioninol**. Therefore, its history is intrinsically linked to the development of powerful reducing agents capable of this transformation.

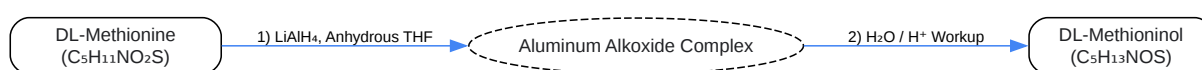
## Synthesis of DL-Methioninol: From Carboxylic Acid to Primary Alcohol

The conversion of a carboxylic acid to a primary alcohol is a thermodynamically challenging reduction that requires a potent reducing agent. While reagents like sodium borohydride ( $\text{NaBH}_4$ ) are suitable for reducing aldehydes and ketones, they are not reactive enough to reduce carboxylic acids.[4] The advent of lithium aluminum hydride ( $\text{LiAlH}_4$ ) provided a robust and efficient method for this transformation.[4]

The synthesis of **DL-Methioninol** from DL-Methionine is predicated on this powerful reduction. The process involves the conversion of the carboxyl group ( $-\text{COOH}$ ) of methionine into a primary alcohol group ( $-\text{CH}_2\text{OH}$ ).

### Key Reaction Pathway

The overall transformation is as follows:



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Caption: Synthesis pathway of **DL-Methioninol** from DL-Methionine.

## Experimental Protocol: Synthesis of DL-Methioninol via $\text{LiAlH}_4$ Reduction

This protocol describes a representative procedure for the synthesis of **DL-Methioninol**. It is a self-validating system that incorporates principles of safe handling of pyrophoric reagents and effective product isolation.

#### Materials and Equipment:

- DL-Methionine ( $\geq 99\%$  purity)
- Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Sodium sulfate (anhydrous)
- Hydrochloric acid (HCl), concentrated
- Sodium hydroxide (NaOH)
- Round-bottom flask with reflux condenser and nitrogen inlet
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Rotary evaporator
- Separatory funnel

#### Step-by-Step Methodology:

- **Reaction Setup:** A dry 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, is charged with a suspension of lithium aluminum hydride (a molar excess, typically 2-3 equivalents) in anhydrous THF (150 mL) under a nitrogen atmosphere. The suspension is cooled to  $0^\circ\text{C}$  in an ice bath.
  - **Causality:**  $\text{LiAlH}_4$  reacts violently with water; therefore, anhydrous conditions and an inert atmosphere (nitrogen) are critical for safety and to prevent the decomposition of the

reagent.[3] THF is an ideal solvent due to its ability to dissolve the  $\text{LiAlH}_4$  complex and its appropriate boiling point.

- Addition of DL-Methionine: DL-Methionine is slowly added in portions to the stirred  $\text{LiAlH}_4$  suspension at  $0^\circ\text{C}$ . Alternatively, a suspension of DL-Methionine in anhydrous THF can be added via the dropping funnel.
  - Causality: The initial reaction between the acidic proton of the carboxylic acid and the amine proton with  $\text{LiAlH}_4$  is highly exothermic and produces hydrogen gas. Slow, portion-wise addition at low temperature is crucial to control the reaction rate and prevent a dangerous exotherm and pressure buildup.
- Reflux: After the addition is complete, the reaction mixture is slowly allowed to warm to room temperature and then heated to reflux for several hours (typically 4-8 hours) to ensure the complete reduction of the intermediate carboxylate salt.
  - Causality: Heating the reaction provides the necessary activation energy to drive the reduction of the relatively unreactive aluminum carboxylate intermediate to completion.
- Quenching and Workup: The flask is cooled to  $0^\circ\text{C}$  in an ice bath. The reaction is carefully quenched by the sequential, slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). This procedure is highly exothermic and produces hydrogen gas.
  - Causality: The quenching step is the most hazardous part of the procedure. It is designed to safely decompose the excess  $\text{LiAlH}_4$  and the aluminum alkoxide product complex into a granular, easily filterable precipitate of aluminum salts. The precise sequence and amounts of water and NaOH are critical to forming this granular solid.
- Isolation of Crude Product: The resulting white precipitate is removed by vacuum filtration, and the filter cake is washed thoroughly with THF and diethyl ether. The combined organic filtrates are collected.
  - Causality: This step separates the desired amino alcohol, which is soluble in the organic solvent, from the insoluble inorganic aluminum salts.

- Purification: The organic filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. This yields the crude **DL-Methioninol**, typically as a light yellowish oil. Further purification can be achieved by vacuum distillation if necessary.
  - Causality: Drying with sodium sulfate removes residual water. Rotary evaporation efficiently removes the volatile organic solvents to yield the non-volatile product.

## Physicochemical Properties

While comprehensive experimental data for **DL-Methioninol** is not widely published, its properties can be inferred from its structure and from the data of its well-characterized precursor, DL-Methionine.

Property	DL-Methionine (Precursor)	DL-Methioninol (Product)	Source
CAS Number	59-51-8	16720-80-2	[1]
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO <sub>2</sub> S	C <sub>5</sub> H <sub>13</sub> NOS	[1]
Molecular Weight	149.21 g/mol	135.23 g/mol	[1]
Appearance	White crystalline powder or flakes	Light yellowish oil (reported)	[5]
Melting Point	280-284 °C (decomposes)	Not available (expected to be lower)	
Boiling Point	Not applicable	Not available (expected to be high)	
Solubility	Sparingly soluble in water; very slightly soluble in ethanol	Not available (expected to be more soluble in organic solvents)	[6]

## Applications and Significance

**DL-Methioninol** is a valuable chiral building block in both biochemical research and pharmaceutical development. Its utility stems from the presence of two reactive functional groups—the primary amine and the primary alcohol—and a chiral center.

- **Pharmaceutical Synthesis:** It serves as a precursor in the synthesis of more complex molecules, particularly those targeting metabolic pathways where methionine plays a role.[5]
- **Biochemical Research:** Researchers utilize **DL-Methioninol** in studies related to antioxidant activity, as the thioether moiety can interact with reactive oxygen species.[5]
- **Ligand Synthesis:** The amino and alcohol groups make it an excellent scaffold for the synthesis of chiral ligands used in asymmetric catalysis.

## Conclusion

The discovery and synthesis of **DL-Methioninol** are a testament to the logical and progressive nature of chemical science. While not marked by a singular historical event, its existence is a direct and important derivative of its parent amino acid, DL-methionine. The ability to synthesize **DL-Methioninol**, primarily through the powerful reduction of DL-Methionine with reagents like lithium aluminum hydride, has provided the scientific community with a versatile chiral building block. This guide has outlined the historical context, a detailed and validated synthetic protocol, and the known properties of **DL-Methioninol**, offering a solid foundation for researchers and professionals working with this important amino alcohol.

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